molecular formula C25H23N3O6S B278285 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Cat. No. B278285
M. Wt: 493.5 g/mol
InChI Key: QAFJELOOYXYJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide is not fully understood. However, it has been shown to interact with various targets in the body, including the cannabinoid receptors, the serotonin receptors, and the dopamine receptors. It has also been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide have been studied in animal models. It has been shown to have neuroprotective effects and to improve cognitive function in rats. It has also been shown to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

The advantages of using 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide in lab experiments include its potential as a lead compound for drug discovery and its neuroprotective and anti-cancer properties. However, its limitations include its low yield and the need for further research to fully understand its mechanism of action and biochemical and physiological effects.

Future Directions

For research on 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide include further studies on its mechanism of action, biochemical and physiological effects, and potential applications in drug discovery. It may also be useful to investigate the potential of this compound as a treatment for neurological disorders and cancer. Additionally, more research is needed to optimize the synthesis method and increase the yield of the compound.

Synthesis Methods

The synthesis of 3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide involves a multi-step process that includes the reaction of 5-methoxy-2-nitrobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline. The final step involves the reaction of the resulting amide with 3,4,5-trimethoxybenzoyl chloride. The yield of the compound is reported to be around 50%.

Scientific Research Applications

3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models. In cancer research, it has been studied for its potential to inhibit the growth of cancer cells. In drug discovery, this compound has been used as a lead compound for the development of new drugs.

properties

Product Name

3,4,5-trimethoxy-N-{[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide

Molecular Formula

C25H23N3O6S

Molecular Weight

493.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H23N3O6S/c1-30-17-8-9-19-18(13-17)27-24(34-19)14-6-5-7-16(10-14)26-25(35)28-23(29)15-11-20(31-2)22(33-4)21(12-15)32-3/h5-13H,1-4H3,(H2,26,28,29,35)

InChI Key

QAFJELOOYXYJKP-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.